Bistrifluoroacetamide

説明

Historical Context and Evolution of Trifluoroacetylating Agents

The journey of trifluoroacetylating agents is intrinsically linked to the broader field of organofluorine chemistry. The introduction of the trifluoroacetyl group (TFA) has long been recognized as a valuable strategy for modifying the properties of organic molecules. Early methods for trifluoroacetylation often involved the use of reactive and sometimes harsh reagents.

Over time, the need for more selective, stable, and user-friendly reagents drove the evolution of this class of compounds. This led to the development of a range of trifluoroacetylating agents with varying reactivities and specificities. A significant advancement in this area was the creation of amide-based reagents, which offered improved stability and handling characteristics compared to their anhydride (B1165640) or acid chloride counterparts.

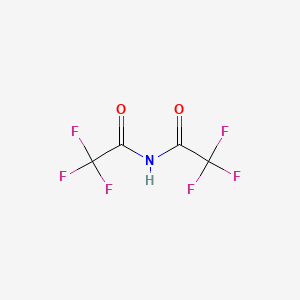

Within this context, the concept of a "bis-functionalized" acetamide (B32628) emerged, leading to the development of compounds like Bistrifluoroacetamide. The structure of 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide, the parent this compound, features two trifluoroacetyl groups attached to a central nitrogen atom, creating a highly electrophilic and potent acylating agent.

A pivotal moment in the evolution of these reagents was the introduction of silylated derivatives. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) was first reported in 1968 and quickly gained prominence as a versatile derivatizing agent for gas chromatography. researchgate.net This compound, along with others like N-Methyl-bis(trifluoroacetamide) (MBTFA), represents a significant leap forward, offering enhanced volatility and reactivity for specific applications. sigmaaldrich.com

Significance of Trifluoroacetylation in Modern Synthetic and Analytical Chemistry

Trifluoroacetylation, the process of introducing a trifluoroacetyl group into a molecule, is a cornerstone technique in both modern synthetic and analytical chemistry. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique properties to the derivatized molecule.

In synthetic chemistry , trifluoroacetylation serves multiple purposes. It is widely employed as a protection strategy for functional groups like amines and alcohols. scbt.commerckmillipore.com The trifluoroacetyl group is generally stable under various reaction conditions but can be readily cleaved when desired. Beyond protection, the introduction of a trifluoromethyl group can be a key step in the synthesis of complex fluorinated molecules, which are of increasing interest in pharmaceuticals and materials science. scbt.com The use of trifluoroacetamides in hydroamidation reactions further highlights their utility in constructing larger, functionalized molecules. nih.gov

In analytical chemistry , particularly in gas chromatography (GC), trifluoroacetylation is a critical derivatization technique. Derivatization of polar analytes, such as alcohols, amines, and carboxylic acids, with a trifluoroacetylating agent like BSTFA increases their volatility and thermal stability, making them amenable to GC analysis. fishersci.finih.gov This process also often improves the chromatographic separation and enhances the sensitivity of detection by mass spectrometry (MS). nih.gov The use of BSTFA for the analysis of a wide range of compounds, from amino acids to steroids, underscores the significance of this class of reagents in clinical diagnostics, environmental monitoring, and forensic science. scbt.comfishersci.ca

Scope and Research Trajectories of this compound Compounds

The research landscape for this compound compounds is largely dominated by their application as derivatizing agents and in specialized synthetic methodologies. The primary trajectory has been the development and refinement of reagents like BSTFA and MBTFA for enhanced performance in gas chromatography and mass spectrometry.

Current research continues to explore the utility of these reagents for the analysis of new and challenging analytes. For instance, optimized silylation methods using BSTFA are crucial for the sensitive detection of benzodiazepines in forensic samples. nih.gov Furthermore, the unique reactivity of trifluoroacetamides is being harnessed in novel synthetic transformations. Recent studies have demonstrated the use of trifluoroacetamides in mechanochemical defluorinative arylation reactions, providing a new route to substituted aromatic amides. nist.gov

The development of transition-metal-free coupling reactions utilizing trifluoroacetylation reagents points towards more sustainable and efficient synthetic strategies. nih.gov Additionally, the on-resin N-methylation of peptide N-trifluoroacetamides showcases the role of this functional group in peptide modification and drug discovery. nih.gov

Future research is likely to focus on the design of new this compound-based reagents with tailored reactivities and selectivities. The exploration of their role as building blocks in the synthesis of novel fluorinated materials and biologically active compounds will also continue to be a significant area of investigation.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-bis(trifluoroacetamide) (MBTFA) | Trifluoroacetamide (B147638) |

| CAS Number | 67885 (CID) | 25561-30-2 merckmillipore.comfishersci.fichemicalbook.comsigmaaldrich.comsigmaaldrich.com | 685-27-8 sigmaaldrich.com | 354-38-1 scbt.commerckmillipore.comfishersci.fichemicalbook.comsigmaaldrich.com |

| Molecular Formula | C4HF6NO2 nih.gov | C8H18F3NOSi2 fishersci.fi | C5H3F6NO2 sigmaaldrich.com | C2H2F3NO scbt.comnist.gov |

| Molecular Weight | 209.05 g/mol | 257.40 g/mol merckmillipore.comchemicalbook.com | 223.07 g/mol sigmaaldrich.com | 113.04 g/mol scbt.com |

| Appearance | Not readily available | Colorless liquid fishersci.fi | Liquid sigmaaldrich.com | White to light yellow crystalline powder nih.gov |

| Boiling Point | Not readily available | 45-50 °C at 14 mmHg nih.govchemicalbook.com | 121-122 °C sigmaaldrich.com | 162.5 °C sigmaaldrich.com |

| Melting Point | Not readily available | -10 °C fishersci.fi | Not readily available | 65-70 °C sigmaaldrich.com |

| Density | Not readily available | 0.969 g/mL at 25 °C nih.govchemicalbook.com | 1.547 g/mL at 25 °C sigmaaldrich.com | Not readily available |

Table 2: Research Findings on the Application of this compound Derivatives

| Research Area | Key Finding | Compound(s) Used |

| Gas Chromatography | Enhances volatility and thermal stability of polar analytes for GC-MS analysis. scbt.comfishersci.finih.gov | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-bis(trifluoroacetamide) (MBTFA) |

| Synthetic Chemistry | Serves as a versatile protecting group for amines and alcohols. scbt.commerckmillipore.com | Trifluoroacetyl group |

| Peptide Synthesis | Enables selective on-resin N-methylation of peptides. nih.gov | Peptide N-trifluoroacetamides |

| Organic Synthesis | Used in hydroamidation reactions to form larger molecules. nih.gov | N-aryl trifluoroacetamides |

| Mechanochemistry | Participates in defluorinative arylation to produce substituted amides. nist.gov | Trifluoroacetamides |

| Forensic Analysis | Crucial for the derivatization and detection of benzodiazepines. nih.gov | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQVFHZSXKJCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193674 | |

| Record name | Perfluorodiacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-24-9 | |

| Record name | Bis(trifluoroacetyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodiacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Bistrifluoroacetamide Derivatives

Advanced Synthetic Routes to Bistrifluoroacetamide and its Analogs

The synthesis of this compound and its widely used analogs, N-Methyl-bis(trifluoroacetamide) (MBTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), has evolved to optimize yield, purity, and environmental sustainability.

The efficiency of derivatization reactions using this compound analogs is highly dependent on several key parameters. Optimization of these conditions is crucial for achieving complete derivatization, which in turn ensures accurate quantification and good peak shape in chromatographic analysis. wikipedia.org Incomplete reactions can lead to a lower yield of the desired derivative, complicating analysis. nih.govresearchgate.net

Key factors that are manipulated to enhance yield and purity include:

Temperature: While many derivatization reactions can proceed at room temperature, elevated temperatures are often required for less reactive or sterically hindered functional groups. wikipedia.org For example, heating at 60-100°C is common to ensure the reaction goes to completion. tcichemicals.com

Reaction Time: The time required for complete derivatization can range from minutes for highly reactive compounds like alcohols to several hours for more stable molecules like amides. wikipedia.org

Solvent: The choice of solvent is critical. Aprotic solvents such as acetonitrile (B52724), pyridine (B92270), or ethyl acetate (B1210297) are commonly used. nih.gov The solvent can influence reaction efficiency; for instance, using pyridine or dimethylformamide as a solvent with BSTFA can lead to a single, fully derivatized product for certain steroids, whereas other solvents might produce a mixture of products. nih.gov

Catalyst: For sterically hindered or poorly reactive compounds, a catalyst is often added to increase the reactivity of the derivatizing agent. researchgate.net Trimethylchlorosilane (TMCS) is frequently added to BSTFA in concentrations of 1-10% to enhance its silylating power. researchgate.net Basic catalysts like pyridine are also used to speed up reactions with hindered hydroxyl groups. nih.gov

Reagent Concentration: It is standard practice to use a significant excess of the derivatizing reagent to drive the reaction to completion. wikipedia.orggoogle.com A molar ratio of at least 2:1 of the silylating agent to the active hydrogen in the analyte is generally recommended. google.com

The following interactive table summarizes the parameters that can be optimized for derivatization reactions.

| Parameter | Typical Range/Options | Effect on Reaction | Key Considerations |

| Temperature | Room Temp. - 110°C | Increases reaction rate | Higher temperatures may degrade sensitive analytes. |

| Time | 15 min - 5 hours | Ensures reaction completion | Dependent on analyte reactivity and steric hindrance. |

| Solvent | Acetonitrile, Pyridine, Ethyl Acetate | Influences solubility and reagent reactivity | Must be aprotic and not react with the derivatizing agent. nih.gov |

| Catalyst | TMCS (1-20%), Pyridine | Increases reactivity for hindered groups | Choice of catalyst depends on the analyte and reagent. researchgate.net |

| Reagent Molar Ratio | >2:1 (Reagent:Analyte) | Drives equilibrium towards products | Excess reagent may need to be removed post-reaction. sigmaaldrich.com |

N-Methyl-bis(trifluoroacetamide) (MBTFA) is a powerful trifluoroacetylating agent. nih.govresearchgate.net Its structure, CF₃CON(CH₃)COCF₃, suggests a straightforward synthesis via the acylation of N-methylamine. nih.gov The most common method involves the reaction of N-methylamine with two equivalents of trifluoroacetic anhydride (B1165640) (TFAA). wikipedia.org TFAA is a highly reactive and volatile liquid that serves as an efficient source for the trifluoroacetyl group. wikipedia.org

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is one of the most widely used silylating reagents for GC analysis, first reported in 1968. nih.gov It converts compounds with active hydrogens into their more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. google.comresearchgate.net The synthesis of BSTFA typically involves the reaction of trifluoroacetamide (B147638) with a silylating agent. A common route is the reaction of trifluoroacetamide with an excess of a strong silyl (B83357) donor like trimethylchlorosilane (TMCS) in the presence of a tertiary amine base (e.g., triethylamine) to neutralize the generated HCl. An alternative, higher-yield method involves reacting trifluoroacetamide with a more powerful silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov

Mechanistic Studies of Trifluoroacetylation Reactions Involving this compound

Understanding the reaction mechanisms of this compound derivatives is essential for optimizing their use and expanding their applications.

The kinetics of derivatization reactions are influenced by both the substrate and the reagent. The general order of reactivity for functional groups with BSTFA is alcohols > phenols > carboxylic acids > amines > amides. wikipedia.org Within these classes, reactivity is further affected by steric hindrance, with primary functional groups reacting faster than secondary, and tertiary groups being the least reactive. wikipedia.org

A study investigating the gas-phase trifluoroacetylation of 4,4'-methylenedianiline (B154101) with MBTFA in a tandem micro-reactor found that reaction conditions significantly impacted the conversion rate, achieving a maximum conversion of 65.6 area %. nih.govresearchgate.net Another study on the silylation of benzodiazepines using BSTFA with a TMCS catalyst found that the concentration of the silylating agent and the volume of the solvent were the most critical factors for achieving high efficiency, while temperature and reaction time were less pivotal for that specific application. researchgate.net This highlights that reaction kinetics can be highly dependent on the specific analyte class. The reactions are generally thermodynamically favorable, driven by the formation of stable silylated or acetylated products and volatile byproducts. nih.gov

Computational chemistry provides powerful tools for elucidating the complex mechanisms of silylation and acylation reactions. Density Functional Theory (DFT) is a common method used to model reaction pathways, identify transition states, and calculate activation energies. For example, DFT studies on related bis-silylation reactions catalyzed by palladium complexes have detailed the catalytic cycle, including an initial oxidative addition step that forms a cis-complex.

The silylation mechanism of BSTFA is generally considered a nucleophilic attack by the analyte's active hydrogen on the silicon atom of the silyl donor, proceeding through a bimolecular transition state. google.com The stability of this transition state is crucial and depends on the leaving group's ability to stabilize a negative charge. google.com Computational modeling can be used to calculate the energy of this transition state and explore how factors like solvent and catalyst influence the reaction barrier. While specific DFT studies on BSTFA or MBTFA reactions are not widely published, the methodologies are well-established. For instance, studies on other systems have successfully used computational analysis to categorize reaction behaviors and identify key experimental factors that influence efficiency, demonstrating the potential for these methods to provide deep insights into the dynamics of derivatization. researchgate.net

Influence of Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence the reaction pathway and selectivity in the synthesis of this compound derivatives. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism. While specific studies on this compound are limited, the influence of solvents in related trifluoroacetylation and amide activation reactions provides significant insights.

The mechanism of trifluoroacetylation of a primary amide with trifluoroacetic anhydride (TFAA) is believed to proceed through initial N-acylation to form the mono-trifluoroacetylated intermediate, followed by a second acylation to yield the this compound. The solvent's polarity and coordinating ability can influence the rate and efficiency of these steps.

In nucleophilic substitution reactions, it has been demonstrated that polar solvents can favor SN1-type mechanisms, while non-polar solvents tend to promote SN2 pathways. acs.org For instance, in glycosylation reactions, the use of a non-polar solvent like trichloroethylene (B50587) was shown to significantly enhance the diastereoselectivity by favoring an SN2 mechanism, compared to reactions run in the more polar dichloromethane. acs.org This principle can be extended to the trifluoroacetylation of amides, where the solvent can influence the nature of the activated intermediates.

In the context of amide activation with reagents like triflic anhydride, which is analogous to the highly electrophilic TFAA, solvent polarity is a key factor. The formation of highly reactive intermediates such as nitrilium or keteniminium ions is influenced by the solvent environment. tcichemicals.com Similarly, in the amidation of acid chlorides, a solvent-controlled process was observed where polar solvents like 1,2-dichloroethane (B1671644) (DCE) favored the formation of primary amides, while non-polar solvents like dioxane led to the formation of imides. nih.gov This suggests that the solvent's ability to coordinate with intermediates plays a crucial role in directing the reaction outcome. nih.gov

The following table summarizes the plausible effects of different solvent types on the synthesis of this compound derivatives, based on general principles of organic reaction mechanisms.

| Solvent Type | Examples | Plausible Influence on this compound Synthesis |

| Aprotic Non-Polar | Toluene, Hexane | May favor a concerted or SN2-type acylation mechanism. Lower solubility of polar starting materials could be a limitation. |

| Aprotic Polar | Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Generally good solvents for reactants. Can stabilize charged intermediates and transition states, potentially accelerating the reaction. May favor pathways involving ionic intermediates. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity. Can coordinate with Lewis acidic species. THF has been used in the dehydration of amides with TFAA. google.com |

Investigation of Side Reactions and By-product Formation

The synthesis of this compound derivatives using trifluoroacetic anhydride (TFAA) can be accompanied by several side reactions, leading to the formation of various by-products. The extent of these side reactions is highly dependent on the substrate, reaction conditions (temperature, stoichiometry), and the presence of any catalysts or additives.

One of the most significant side reactions when starting from primary amides is dehydration to form the corresponding nitrile. commonorganicchemistry.comresearchgate.netthieme-connect.de This reaction is also promoted by TFAA, often in the presence of a base like pyridine or triethylamine. The mechanism involves the activation of the amide carbonyl by TFAA, followed by elimination of water.

Another potential side reaction is the formation of mixed anhydrides or other activated species that can lead to undesired products. If the starting material contains other nucleophilic functional groups, such as hydroxyl or amino groups, these can also be trifluoroacetylated. chemicalbook.com

In some cases, the stability of the N-alkyl group on the amide can influence the reaction outcome. For secondary amides, treatment with TFAA can lead to dealkylation and the formation of a nitrile if the alkyl group can form a stable carbocation. nih.gov While this is less of a direct side reaction in the formation of this compound from a primary amide, it highlights the powerful and sometimes unselective reactivity of TFAA.

The table below outlines some of the common side reactions and by-products that can be anticipated during the synthesis of this compound derivatives from primary amides and TFAA.

| Side Reaction | By-product(s) | Conditions Favoring Formation |

| Dehydration | Nitrile, Trifluoroacetic acid | Elevated temperatures, presence of a base (e.g., pyridine, triethylamine). google.comthieme-connect.de |

| Incomplete Acylation | Mono-trifluoroacetylated amide | Insufficient amount of TFAA, short reaction times. |

| Reaction with other functional groups | O-trifluoroacetyl esters, N-trifluoroacetyl amides (from other amine groups) | Presence of hydroxyl or additional amino groups in the starting material. chemicalbook.com |

Careful control of reaction parameters, such as temperature, stoichiometry of reagents, and choice of solvent, is crucial to minimize these side reactions and maximize the yield of the desired this compound derivative.

Applications of Bistrifluoroacetamide in Organic Synthesis

Introduction of Trifluoromethyl and Trifluoroacetyl Groups in Complex Molecules

The incorporation of fluorine-containing moieties, particularly trifluoromethyl (CF3) and trifluoroacetyl (CF3CO) groups, into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnih.gov This has led to a surge in the development of fluorinated pharmaceuticals and agrochemicals. nih.govnih.govnih.gov Bistrifluoroacetamide serves as a key reagent in this endeavor, facilitating the introduction of these valuable functional groups.

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group into a heterocyclic ring can significantly enhance a molecule's bioactivity and metabolic stability. nih.govnih.gov Several strategies have been developed for the synthesis of trifluoromethyl-heterocycles, and some involve reagents that can be derived from or are related to this compound's reactivity profile.

One approach involves the use of trifluoromethyl-containing building blocks in cyclization reactions to form the heterocyclic core. Another strategy is the direct trifluoromethylation of a pre-formed heterocycle. While this compound itself is primarily a trifluoroacetylating agent, the trifluoroacetyl group can serve as a precursor to the trifluoromethyl group through subsequent chemical transformations. For example, a trifluoroacetylated heterocycle could potentially be converted to a trifluoromethylated analogue via reduction or other functional group manipulations.

Recent advancements have focused on developing more direct and efficient methods for trifluoromethylation. For instance, the use of trifluoromethyl triflate, which can be prepared on a large scale, has been shown to be an effective reagent for the synthesis of heteroaromatic trifluoromethyl ethers from the corresponding N-oxides. nih.gov The strategic placement of a trifluoromethyl group on a phenyl ring attached to a pyrazole (B372694) heterocycle has been shown to lead to potent antimicrobial agents. nih.gov

Table 2: Examples of Trifluoromethyl-Containing Heterocyclic Pharmaceuticals

| Drug | Heterocyclic Core | Therapeutic Area | Key Feature of CF3 Group |

| Vericiguat unipa.it | Pyrazolo[3,4-b]pyridine | Cardiovascular | Increases metabolic stability unipa.it |

| Alpelisib unipa.it | Pyrrolidine | Oncology | Enhances binding affinity unipa.it |

| Umbralisib unipa.it | Not specified | Oncology | Higher metabolic stability and oral bioavailability unipa.it |

| Favipiravir nih.gov | Pyrazinecarboxamide | Antiviral | Essential for antiviral activity |

| Sofosbuvir nih.gov | Furanose | Antiviral | Part of a fluorinated nucleoside analogue |

Trifluoroacetylation, facilitated by reagents like this compound, is a critical step in the synthesis of numerous fluorinated pharmaceuticals and agrochemicals. google.com The trifluoroacetyl group can be a key pharmacophore itself or a synthetic intermediate en route to other fluorine-containing functionalities. ethernet.edu.et

The introduction of fluorine can improve a drug's metabolic stability by blocking sites that are susceptible to enzymatic degradation. nih.gov It can also modulate physicochemical properties such as lipophilicity and basicity, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Furthermore, fluorine can enhance the binding affinity of a ligand to its target protein. nih.gov

In the agrochemical industry, a significant percentage of recently launched pesticides are fluorinated, with many containing a trifluoromethyl group. nih.gov Trifluoroacetyl chloride (TFAC), a related and highly reactive trifluoroacetylating agent, is a crucial starting material for the production of various agricultural chemicals. google.com The synthesis of novel strobilurin fungicides, for example, has involved the use of bis(trifluoromethyl)phenyl-based starting materials. nih.gov The development of efficient and environmentally friendly methods for synthesizing these fluorinated compounds is an active area of research. eurekalert.orgmit.edu

Derivatization for Enhanced Reactivity and Selectivity

This compound (BSTFA) is widely recognized as a powerful silylating agent, primarily employed for the derivatization of compounds containing active hydrogen atoms, such as alcohols, phenols, carboxylic acids, and amines. The process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which significantly alters the physicochemical properties of the parent molecule.

The primary purpose of this derivatization is to increase the volatility and thermal stability of polar compounds, making them amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). wikipedia.orgnih.gov The resulting TMS ethers, esters, or amides are less polar and more volatile than the original compounds, allowing for their efficient separation and detection. nih.gov

The reaction with a generic alcohol (ROH) proceeds as follows:

ROH + CF₃C(OSi(CH₃)₃)NSi(CH₃)₃ → CF₃C(O)NH(Si(CH₃)₃) + ROSi(CH₃)₃ nih.gov

This transformation is crucial for the analysis of a wide range of organic molecules, from steroids to phenolic compounds. wikipedia.orgnih.gov For instance, the simultaneous analysis of alkylphenols, chlorophenols, and bisphenol A by GC/MS is facilitated by a rapid silylation technique using BSTFA. nih.gov Research has shown that the reaction rates for this derivatization are significantly influenced by the choice of solvent, with acetone (B3395972) proving to be the most effective medium, allowing for quantitative derivatization at room temperature within seconds. nih.govnih.gov

The following interactive table summarizes the effect of different solvents on the derivatization of various phenolic compounds using BSTFA.

While BSTFA is highly effective, the derivatization process can sometimes lead to the formation of multiple TMS derivatives, which can complicate analysis. For example, in the derivatization of 17α-ethinylestradiol, both mono- and di-trimethylsilyl derivatives can be formed. wikipedia.org The reaction conditions, including the presence of other reactive species, can influence the relative abundance of these derivatives. wikipedia.org

This compound in Catalysis and Reagent Development

The role of this compound extends beyond its use as a derivatization agent, although its applications in catalysis and the development of novel reagents are not as extensively documented.

Current scientific literature does not provide significant evidence for the use of this compound as a primary catalyst or co-catalyst in a broad range of organic transformations. While it facilitates the silylation reaction, this is a stoichiometric process where BSTFA is consumed, rather than a catalytic cycle where it is regenerated. The trifluoroacetamide (B147638) by-product formed is generally stable and not reported to participate in subsequent catalytic processes.

The development of novel reagents based on the this compound scaffold for applications other than silylation is not a prominent area of research. The primary utility of BSTFA lies in its ability to efficiently transfer a trimethylsilyl group. While other silylating agents exist, and novel trifluoromethylating reagents have been developed, reagents derived directly from the this compound structure for different synthetic purposes are not widely reported in the literature. beilstein-journals.org

There is a lack of documented applications of this compound or its derivatives in the field of asymmetric synthesis. Asymmetric catalysis typically relies on chiral catalysts or reagents to induce stereoselectivity in a reaction. nih.govnih.gov The achiral nature of this compound means it is not suited for inducing enantioselectivity in its own right. Furthermore, there is no significant body of research describing its use as a ligand or auxiliary in chiral metal complexes or organocatalysts for asymmetric transformations.

Advanced Synthetic Applications

The utility of this compound in more advanced synthetic applications, such as conjugation chemistry, is not well-established.

The application of this compound in conjugation and bioconjugation chemistry is not a common practice. Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule such as a protein or peptide. nih.govnih.gov This field relies on a variety of specific and mild chemical reactions that can proceed in aqueous environments without disrupting the structure and function of the biomolecule.

While silylation is a form of chemical modification, the reactivity of this compound with water and its primary use in organic solvents make it generally unsuitable for typical bioconjugation reactions performed in aqueous buffers. wikipedia.orgnih.gov The chemistries commonly employed for bioconjugation, such as those targeting lysine (B10760008) or cysteine residues on antibodies, utilize different types of reagents. nih.govnih.gov There is no substantial evidence in the scientific literature to suggest that this compound is used as a reagent for the conjugation of peptides, antibodies, or other biomolecules. nih.govnih.govplos.org

Trifluoroacetylation in Nucleoside and Carbohydrate Chemistry

This compound is a key reagent for introducing the trifluoroacetyl group onto the functional groups of nucleosides and carbohydrates. This process, known as trifluoroacetylation, is particularly valuable for protecting the amino and hydroxyl groups present in these biomolecules. The trifluoroacetyl group serves as an effective protecting group due to its ability to be introduced under mild conditions and subsequently removed without disrupting the rest of the molecule.

In the realm of nucleoside chemistry, the trifluoroacetyl group has been utilized as a blocking group for amino sugars during the synthesis of nucleosides. nih.gov This protection strategy is crucial for controlling the regioselectivity of glycosylation reactions, ensuring that the desired nucleoside linkage is formed. The phosphorylation of nucleosides and their subsequent polymerization are fundamental processes in the study of the origin of life, and protecting group strategies are essential for synthesizing the necessary building blocks for these investigations. nih.gov

The table below summarizes the application of trifluoroacetylation in the context of nucleoside and carbohydrate chemistry.

| Molecule Class | Functional Group Protected | Significance of Protection |

| Nucleosides | Amino groups on nucleobases | Prevents unwanted side reactions during glycosylation and phosphorylation. |

| Amino Sugars | Amino groups | Directs the stereochemical outcome of glycosidic bond formation. nih.gov |

| Carbohydrates | Hydroxyl groups | Allows for selective modification of other positions on the sugar ring. |

Applications in Polymer and Material Science

The application of this compound in polymer and material science is a more specialized area of research. The introduction of trifluoroacetyl groups can significantly alter the properties of polymers, enhancing their thermal stability, chemical resistance, and modifying their surface characteristics. While direct, large-scale industrial applications are not as widespread as in other areas, the use of this compound for polymer modification is a subject of academic and research interest.

One area of exploration is the surface modification of biomaterials. Polymers are extensively used in medical applications, including contact lenses, intraocular lenses, and drug delivery systems. researchgate.net The surface properties of these materials are critical for their biocompatibility and performance. Trifluoroacetylation of polymer surfaces can be employed to control hydrophobicity and reduce protein adhesion, which is a key factor in preventing biofouling.

Research in this field often involves the treatment of polymer films or membranes with this compound to create a fluorinated surface layer. This modification can be particularly useful for materials used in blood-contacting devices, where minimizing interactions with blood components is essential.

The table below outlines potential research applications of this compound in polymer and material science.

| Application Area | Polymer Type | Purpose of Trifluoroacetylation | Resulting Property Change |

| Biomaterial Surface Modification | Polysaccharides, Synthetic Polymers | Improve biocompatibility, reduce biofouling | Increased hydrophobicity, reduced protein adhesion |

| Membrane Technology | Polymeric membranes | Enhance separation properties, improve chemical resistance | Altered surface energy, increased stability in harsh environments |

| Specialty Coatings | Various polymers | Create protective, low-friction surfaces | Increased durability, oleophobicity, and hydrophobicity |

Analytical Methodologies Utilizing Bistrifluoroacetamide

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The versatility of BSTFA makes it a cornerstone reagent in GC-MS-based analytical methods across diverse scientific fields. It is often used with a catalyst, such as trimethylchlorosilane (TMCS), to increase its reactivity, especially for hindered or less reactive compounds. sigmaaldrich.com The choice of solvent and reaction conditions, including temperature and time, are crucial for achieving optimal derivatization efficiency. mdpi.comresearchgate.net

The primary reason for derivatizing polar compounds with BSTFA is to increase their volatility, a critical requirement for GC analysis. sigmaaldrich.comwikipedia.org By replacing polar functional groups with nonpolar TMS groups, intermolecular hydrogen bonding is significantly reduced, which in turn lowers the boiling point of the analyte. researchgate.net This modification allows compounds that would otherwise decompose at high temperatures or exhibit poor chromatographic behavior to be readily analyzed.

The derivatization process with BSTFA not only enhances volatility but also improves the detectability of the analytes. The resulting TMS derivatives often produce characteristic and stable fragment ions in the mass spectrometer, facilitating their identification and quantification. nih.govsigmaaldrich.com This is particularly advantageous for complex matrices where baseline separation and distinct mass spectra are essential for accurate analysis. For instance, the analysis of polar compounds in diesel particulate matter was significantly improved after derivatization with BSTFA, allowing for the identification of previously uncharacterized hydroxy and acid compounds. epa.gov

A comparison between BSTFA and another common silylating agent, N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), has shown that BSTFA can be more effective for derivatizing sterically hindered compounds. nih.govresearchgate.net However, the by-products of the BSTFA reaction are more volatile, which can reduce interference with early eluting peaks in a chromatogram. sigmaaldrich.com

Table 1: Impact of BSTFA Derivatization on the Analysis of Polar Compounds

| Compound Class | Analytical Challenge without Derivatization | Improvement with BSTFA Derivatization | Reference |

|---|---|---|---|

| Alcohols, Phenols | Low volatility, peak tailing due to hydrogen bonding. | Increased volatility, improved peak shape, and resolution. | sigmaaldrich.comresearchgate.net |

| Carboxylic Acids | Low volatility, thermal instability (decarboxylation). | Formation of stable, volatile TMS esters. | sigmaaldrich.comrestek.com |

| Amines | High polarity, strong interaction with the stationary phase. | Reduced polarity, leading to better peak symmetry. | sigmaaldrich.com |

| Sugars | Non-volatile, thermal decomposition. | Formation of volatile TMS ethers, enabling GC analysis. | nih.gov |

The analysis of amino acids by GC-MS is a powerful technique that requires a derivatization step due to their zwitterionic and polar nature. sigmaaldrich.com BSTFA is a commonly used reagent for this purpose, as it effectively converts both the amino and carboxylic acid functional groups into their respective TMS derivatives in a single step. researchgate.netwvu.edu This derivatization increases the volatility and thermal stability of the amino acids, allowing for their separation and quantification by GC-MS. wvu.edu

The derivatization conditions, such as solvent, temperature, and reaction time, need to be optimized for different amino acids to achieve maximum yield of the desired derivatives. wvu.edu For example, a study on the analysis of amino acids in human hair found that the optimal conditions for BSTFA derivatization were using acetonitrile (B52724) as the solvent, a reaction temperature of 100°C, and a reaction time of 30 minutes. wvu.edu

BSTFA derivatization has also been applied to the analysis of peptides on a femtomole scale. nih.gov In this method, the peptide is first hydrolyzed into its constituent amino acids, which are then derivatized. nih.gov The use of stable isotope-labeled amino acids as internal standards allows for accurate and precise quantification by isotope dilution GC-MS. nih.gov

Table 2: Examples of Amino Acid Analysis using BSTFA Derivatization

| Amino Acid | Matrix | Derivatization Conditions | Analytical Outcome | Reference |

|---|---|---|---|---|

| Various L-amino acids | Standard solution | BSTFA in acetonitrile, 100°C for 4 hours (with MTBSTFA) | Successful derivatization and GC-MS analysis. | sigmaaldrich.com |

| 15 amino acids | Human hair | BSTFA in acetonitrile, 100°C for 30 minutes | Validated method for quantification. | wvu.edu |

| 20 amino acids | Protein hydrolysate | Multistep including HFBA, PFBBr, and BSTFA | Femtomole-level detection and quantification. | nih.gov |

| L-amino acids | Cerebrospinal fluid | Microwave-assisted derivatization with BSTFA, 210W for 3 minutes | Good sensitivity with low limits of detection. | nih.gov |

BSTFA-mediated derivatization is a key technique in metabolomics for the comprehensive profiling of small molecule metabolites in biological samples. Many metabolites, such as organic acids, sugars, and amino acids, are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization with BSTFA converts these metabolites into their volatile TMS derivatives, enabling their detection and quantification.

For example, a GC-MS method using BSTFA derivatization was developed for the sensitive detection of short-chain fatty acids (SCFAs) in fecal and serum samples. nih.gov This method, which included a dehydration step with sodium sulfate, allowed for the accurate quantification of major SCFAs like acetic acid, propionic acid, and butyric acid with excellent linearity and low limits of detection. nih.gov In another application, BSTFA was used to derivatize and quantify cresol (B1669610) isomers in smoked bacon samples. researchgate.net

The analysis of fecal sterols, which are important biomarkers for gut health and environmental pollution, also benefits from BSTFA derivatization. The silylation of sterols like coprostanol and cholesterol improves their chromatographic performance, leading to higher sensitivity in GC-MS analysis compared to other derivatization reagents. idc-online.com

Table 3: Quantification of Metabolites and Biomarkers using BSTFA Derivatization

| Metabolite/Biomarker | Matrix | Key Finding | Reference |

|---|---|---|---|

| Short-Chain Fatty Acids (SCFAs) | Fecal and serum samples | Achieved excellent linearity (R² > 0.999) and low limits of detection (0.064 to 0.067 µM). | nih.gov |

| Cresol isomers | Smoked bacon | Limit of quantification of 53.3 μg kg⁻¹ and recoveries between 90 and 116%. | researchgate.net |

| Fecal sterols (coprostanol, cholesterol, etc.) | Fecal samples | BSTFA provided the highest sensitivity for most sterols compared to MTBSTFA and TMSD. | idc-online.com |

| Acidic metabolites of pyrene | Bacterial culture | Successful identification of degradation products after BSTFA-TMCS derivatization. | researchgate.net |

In forensic toxicology, the unambiguous identification and quantification of drugs and their metabolites in biological samples is paramount. BSTFA derivatization followed by GC-MS analysis is a widely used technique for the detection of various controlled substances. ojp.gov Many drugs, including benzodiazepines, cannabinoids, and amphetamines, contain polar functional groups that require derivatization to improve their chromatographic properties and mass spectral characteristics.

A study on the silylation of benzodiazepines demonstrated that BSTFA with 1% TMCS was effective for the derivatization of ten different benzodiazepines, including designer drugs like etizolam. mdpi.comresearchgate.net The optimized method was successfully applied to 30 real forensic samples. mdpi.comresearchgate.net Similarly, BSTFA is used for the derivatization of cannabinoids such as Δ9-tetrahydrocannabinol (THC) and its metabolites in plasma and urine, enhancing detection sensitivity and accuracy. sigmaaldrich.com

Furthermore, BSTFA has been employed in the development of automated drug screening methods. For instance, an automated on-fiber derivatization method using BSTFA was developed for the analysis of zwitterionic drugs and gamma-hydroxybutyrate (GHB). ojp.gov This approach simplifies sample preparation and improves the sensitivity of GC-MS analysis for these challenging compounds.

Table 4: Forensic and Drug Analysis Applications of BSTFA Derivatization

| Drug/Drug Class | Matrix | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| Benzodiazepines | Forensic samples | GC-MS | Effective silylation of 10 different benzodiazepines, including designer drugs. | mdpi.comresearchgate.net |

| Cannabinoids (THC, etc.) | Human plasma and urine | GC-MS | Enhanced detection sensitivity and accuracy for cannabinoid analysis. | sigmaaldrich.com |

| Zwitterionic drugs, GHB | Standard solutions | Automated on-fiber derivatization GC-MS | Successful on-fiber derivatization leading to improved detection. | ojp.gov |

| Basic drugs | Horse urine | Large-volume injection GC-MS | Automated derivatization of approximately 75 analytes. | oup.com |

The monitoring of environmental pollutants is crucial for assessing environmental quality and human exposure. Many pollutants, such as phenols, chlorophenols, and bisphenol A, are polar and require derivatization for sensitive and accurate analysis by GC-MS. BSTFA is an effective reagent for the silylation of these compounds, leading to the formation of more volatile and less polar derivatives.

A rapid silyl (B83357) derivatization method using BSTFA was developed for the simultaneous analysis of alkylphenols, chlorophenols, and bisphenol A. researchgate.net The study found that the derivatization reaction was significantly faster in acetone (B3395972), completing within 15 seconds at room temperature. researchgate.net This method provides a convenient and efficient way to analyze these important environmental contaminants.

BSTFA has also been utilized for the derivatization of bromophenols in environmental samples, enhancing their separation and detection in GC-MS analysis. sigmaaldrich.com Additionally, it has been used to derivatize polar compounds present in diesel particulate matter, allowing for the identification of various aromatic acids and phenols. epa.gov

Table 5: Analysis of Environmental Pollutants using BSTFA Derivatization

| Pollutant Class | Matrix | Derivatization Conditions | Analytical Improvement | Reference |

|---|---|---|---|---|

| Alkylphenols, Chlorophenols, Bisphenol A | Water | BSTFA in acetone, room temperature for 15 seconds | Rapid and quantitative derivatization. | researchgate.net |

| Bromophenols | Environmental samples | BSTFA derivatization | Enhanced separation and detection by GC-MS. | sigmaaldrich.com |

| Polar fraction of diesel particulate matter | Diesel particulate extract | BSTFA derivatization | Improved chromatographic separation and characterization of polar compounds. | epa.gov |

| Phenols | Atmospheric samples | BSTFA with 1% TMCS and pyridine (B92270) at 70°C for 3 hours | Conversion to trimethylsilyl (B98337) derivatives for GC-MS analysis. | researchgate.net |

Gas-phase derivatization, also known as on-column or in-port derivatization, is a technique where the derivatization reaction occurs directly within the hot injection port of the gas chromatograph. This approach offers several advantages, including reduced sample preparation time, minimization of sample loss, and the ability to analyze thermally labile compounds.

BSTFA is a suitable reagent for gas-phase derivatization due to its high volatility and reactivity at elevated temperatures. idc-online.com In this technique, the sample and the BSTFA reagent are co-injected into the GC inlet, where the high temperature facilitates a rapid derivatization reaction before the analytes enter the chromatographic column.

An example of this is the in-situ derivatization thermal desorption GC-MS method developed for the analysis of polar organic compounds in atmospheric particles. geo-leo.de In this method, the filter containing the sample is dampened with a derivatization reagent like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), a close relative of BSTFA, and the derivatization occurs during thermal desorption. A study on fecal sterols also explored injection-port derivatization with BSTFA, highlighting that the high temperature in the injection port can significantly shorten the reaction time. idc-online.com While less common than liquid-phase derivatization, gas-phase techniques with BSTFA offer a promising avenue for rapid and efficient analysis of certain compound classes.

Spectroscopic Investigations of Bistrifluoroacetamide Derivatives

Spectroscopic methods are essential for the structural elucidation and quantification of this compound derivatives. The unique spectral signatures imparted by the trifluoroacetyl group are central to these investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of trifluoroacetamide (B147638) derivatives. Both ¹H and ¹⁹F NMR are particularly informative.

Recent studies on tertiary trifluoroacetamides, specifically derivatives of dibenzoazepine and benzodiazepine, have demonstrated the utility of NMR in studying their conformational properties in solution. acs.orgacs.org These molecules often exist as a mixture of E- and Z-amide conformers due to the restricted rotation around the C-N amide bond. acs.org The investigation of these conformers is facilitated by observing through-space spin-spin couplings between protons and fluorine atoms (¹H-¹⁹F TSCs). acs.orgacs.org

In one study, the ¹H NMR spectrum of a dibenzoazepine derivative showed two distinct sets of signals, corresponding to the major (E) and minor (Z) conformers, with an E/Z ratio of 8:1 in CDCl₃. acs.org The spatial proximity between the CF₃ group and specific methylene (B1212753) protons in the minor Z-conformer was confirmed using ¹H-¹⁹F heteronuclear Overhauser spectroscopy (HOESY) experiments. acs.orgacs.org These HOESY cross-peaks are definitive evidence of a through-space interaction, allowing for unambiguous assignment of the E- and Z-conformations. acs.org

The simplest tertiary trifluoroacetamide, N,N-dimethyl trifluoroacetamide (DMTFA), has also been a subject of detailed NMR analysis. Its ¹H NMR spectrum displays two distinct signals for the methyl groups (one cis and one trans to the CF₃ group), and their assignments were revised based on HOESY-determined through-space couplings. acs.orgrsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Trifluoroacetamide Derivatives

| Compound/Fragment | Conformer | Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|---|

| Dibenzoazepine Derivative (1a) | Major (E) | H⁶ᵃ | 5.54 | CDCl₃ |

| Dibenzoazepine Derivative (1a) | Minor (Z) | H⁶ᵃ | 4.10 | CDCl₃ |

| N,N-Dimethyl Trifluoroacetamide (DMTFA) | - | N-CH₃ (cis to CF₃) | ~2.95 | Various |

| N,N-Dimethyl Trifluoroacetamide (DMTFA) | - | N-CH₃ (trans to CF₃) | ~3.10 | Various |

| Protonated Trifluoroacetamide [CF₃C(OH)(NH₂)]⁺ | - | NH₂ | 12.12 - 13.18 | SO₂ |

Data sourced from studies on trifluoroacetamide derivatives and related compounds. acs.orgrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information on the functional groups present in this compound and its derivatives. The spectra are typically dominated by strong absorptions corresponding to the vibrations of the trifluoroacetyl group.

The IR spectrum of a trifluoroacetyl derivative characteristically shows:

C=O Stretching: A strong absorption band typically in the region of 1700-1750 cm⁻¹, characteristic of the amide I band. The high electronegativity of the fluorine atoms shifts this frequency higher compared to non-fluorinated amides.

C-F Stretching: Multiple strong and complex bands are observed in the 1100-1300 cm⁻¹ region, which are characteristic of the CF₃ group.

N-H Stretching: For primary and secondary amides, N-H stretching vibrations appear in the 3200-3500 cm⁻¹ region. For trifluoroacetamide, these bands are observed alongside contributions from hydrogen bonding. rsc.org

The NIST Chemistry WebBook provides spectral data for N,N-Dimethyltrifluoroacetamide, showing characteristic absorption bands that align with these expected regions. nist.gov Raman spectroscopy offers complementary information. Studies on related compounds show that Raman is effective in probing molecular structure and conformation, for instance, distinguishing between cisoid and transoid conformations of anions in ionic liquids. chemicalbook.com While detailed Raman studies specifically on this compound are not widely published, the technique is valuable for studying the vibrational modes of the C-N, C=O, and CF₃ moieties. nih.govyoutube.comrsc.org

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of trifluoroacetyl (TFA) derivatives. Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts polar analytes (e.g., amines, alcohols) into more volatile and thermally stable amides or esters, which are amenable to GC-MS analysis. semanticscholar.orgresearchgate.net

The electron ionization (EI) mass spectra of TFA derivatives exhibit predictable and informative fragmentation patterns that are crucial for structural identification. semanticscholar.orgresearchgate.net The primary fragmentation pathway for N-trifluoroacetylated amines is typically α-cleavage relative to the amide nitrogen. semanticscholar.orgresearchgate.net

For example, in the analysis of TFA derivatives of amphetamine-type stimulants, this α-cleavage results in the formation of a stable trifluoroacetyl-imine species and a corresponding benzyl (B1604629) or methylenedioxybenzyl cation. semanticscholar.orgresearchgate.net Another common fragmentation involves a hydrogen rearrangement, leading to further characteristic ions. semanticscholar.org

Table 2: Characteristic Mass Fragments (m/z) for Trifluoroacetyl (TFA) Derivatives of Amphetamine-Type Compounds

| Parent Compound | Derivative | Molecular Ion (M⁺) | Base Peak (m/z) | Other Prominent Fragments (m/z) | Fragmentation Pathway |

|---|---|---|---|---|---|

| Amphetamine (AM) | AM-TFA | 245 | 140 | 118, 91 | α-cleavage, H-rearrangement |

| Methamphetamine (MA) | MA-TFA | 259 | 154 | 118, 91 | α-cleavage |

| MDA | MDA-TFA | 289 | 135 | 162, 105 | α-cleavage, H-rearrangement |

| MDMA | MDMA-TFA | 303 | 154 | 162, 135 | α-cleavage, H-rearrangement |

Data compiled from GC-MS studies of TFA derivatives. semanticscholar.orgresearchgate.net

The fragmentation of TFA derivatives of amino acid esters also follows distinct pathways, often involving the loss of the carbomethoxy group or side-chain fragments, providing structural information about the original amino acid. nih.gov

Chromatographic Separations and Detection

Derivatization to form this compound or related trifluoroacetyl compounds is a key strategy to enhance separation and detection in chromatography.

While trifluoroacetylation is more commonly associated with enhancing volatility for GC, it also finds application in High-Performance Liquid Chromatography (HPLC). The introduction of the trifluoroacetyl group can alter the polarity and retention characteristics of an analyte, improving its separation on reverse-phase columns. Furthermore, the strong UV absorbance of the trifluoroacetyl group can be exploited for detection purposes.

A significant application related to this compound is the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a derivatizing agent. nih.gov Although primarily used for GC-MS to analyze compounds like hydroxyurea, the principles of derivatization to modify analyte properties for better chromatographic performance are broadly applicable. nih.govnih.gov In one method, excess BSTFA reagent was removed by a base treatment, which decomposed it into trifluoroacetic acid, preventing interference during analysis and enabling precise quantitation at low levels. nih.gov This highlights the chemical manipulations involved in using such derivatizing agents for sensitive chromatographic assays.

A major application of trifluoroacetamide derivatization is in the chiral separation of enantiomers, particularly for amino acids. The strategy involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. nih.gov

One widely used CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.gov When an amino acid racemate is reacted with FDAA, it forms two diastereomers that can be resolved using reverse-phase HPLC with UV or MS detection. This indirect method is highly effective for determining the enantiomeric composition of amino acids, including unusual ones found in marine natural products. nih.gov

Alternatively, direct chiral separations can be performed using chiral stationary phases (CSPs). sigmaaldrich.comchiraltech.comchromatographytoday.com CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) or cinchona alkaloids (e.g., CHIRALPAK ZWIX) can resolve underivatized amino acid enantiomers. sigmaaldrich.comchiraltech.com However, for complex matrices or when universal detection is needed, derivatization to form species like trifluoroacetamides remains a robust and valuable approach. The choice between direct and indirect methods depends on the specific analytical challenge, but derivatization is a powerful tool for enhancing selectivity and achieving baseline separation of enantiomers. sigmaaldrich.com

Theoretical and Computational Studies of Bistrifluoroacetamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of bistrifluoroacetamide. These methods can determine orbital energies, charge distributions, and molecular electrostatic potentials, which are fundamental to understanding the molecule's stability and reactivity.

The electronic structure of this compound is significantly influenced by the presence of two strongly electron-withdrawing trifluoromethyl (CF3) groups attached to the carbonyl carbons. These groups create a highly electron-deficient environment around the central nitrogen atom. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which would show a region of high positive potential around the N-H proton, making it highly acidic.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating electron correlation effects, which are important for accurately describing the molecule's geometry and energy. science.gov For a related, non-fluorinated compound, diacetamide, ab initio studies have been used to investigate its conformational preferences and the barriers to internal rotation. researchgate.net Similar calculations for this compound would likely show a significant impact of the bulky and electronegative CF3 groups on the planarity of the N(CO)2 core and the rotational barriers around the C-N bonds.

Table 1: Calculated Electronic Properties of Amide Analogues

| Property | Formamide | Acetamide (B32628) | Trifluoroacetamide (B147638) |

| Dipole Moment (Debye) | ~3.7 | ~3.8 | ~2.5 |

| N-H Bond Acidity (pKa) | ~25 | ~17 | ~7 ebi.ac.uk |

| C=O Bond Length (Å) | ~1.21 | ~1.22 | ~1.20 |

Note: The values presented are representative and may vary depending on the computational method and basis set used. The data for Trifluoroacetamide is based on available information and computational predictions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of this compound over time. nih.gov By simulating the motion of atoms, MD can reveal the preferred three-dimensional structures, the flexibility of the molecule, and the energetics of conformational changes.

The conformational analysis of this compound is centered around the rotation of the two trifluoroacetyl groups around the C-N bonds. Due to steric hindrance and electrostatic repulsion between the two CF3 groups and the carbonyl oxygens, a planar conformation is expected to be highly strained. researchgate.net MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers. It is likely that the lowest energy conformation will be non-planar, with the two C=O bonds oriented away from each other to minimize steric clash. This is in contrast to simpler amides like formamide, which are planar. dtic.mil

A study on N-fluorinated amides using ab initio and DFT methods indicated that pyramidalization at the nitrogen atom can occur, a deviation from the expected planar geometry of amides. dtic.mil Similar effects could be at play in this compound, influenced by the strong electronegativity of the fluorine atoms. Conformational analysis of related acrylamide (B121943) structures has also been successfully performed using computational methods to understand and predict stable conformations. nih.govresearchgate.net

Table 2: Torsional Barriers for Rotation Around C-N Bond in Amides

| Compound | Rotational Barrier (kcal/mol) |

| Formamide | ~18 |

| Acetamide | ~15-17 nih.gov |

| N-methylacetamide | ~19-20 nih.gov |

| This compound (Predicted) | Higher than acetamide |

Note: The rotational barrier for this compound is predicted to be higher due to the steric and electronic effects of the two trifluoromethyl groups. Actual values would require specific computational studies.

Structure-Reactivity Relationships and Predictive Modeling

The relationship between the structure of this compound and its reactivity can be systematically investigated using computational methods. The presence of two trifluoromethyl groups dramatically influences its chemical behavior, making it a unique reagent.

The primary characteristic is the enhanced acidity of the N-H proton. The electron-withdrawing nature of the CF3 groups stabilizes the resulting conjugate base, making this compound a much stronger acid than simple amides. This is a key aspect of its reactivity, particularly in its use as a trifluoroacetylating agent. Computational models can predict the pKa of the N-H bond with reasonable accuracy. For trifluoroacetamide, the pKa is around 7, significantly lower than that of acetamide (around 17). ebi.ac.uk For this compound, the pKa is expected to be even lower.

Predictive modeling can also be used to understand its role in chemical reactions. For instance, in acylation reactions, computational chemistry can model the transition states to understand the reaction mechanism and predict reaction rates. rsc.org The electrophilicity of the carbonyl carbons in this compound is significantly increased by the adjacent CF3 groups, making them highly susceptible to nucleophilic attack. This enhanced reactivity is a direct consequence of its electronic structure, as revealed by quantum chemical calculations. The development of N-trifluoromethyl amides has been a subject of interest, with DFT calculations being used to understand reaction mechanisms. nih.gov

Investigation of Hydrogen Bonding and Intermolecular Interactions

The ability of this compound to form hydrogen bonds is a critical aspect of its physical properties and its interactions with other molecules. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygens and, to a lesser extent, the fluorine atoms can act as hydrogen bond acceptors.

Computational studies can provide detailed information about the geometry and energetics of hydrogen-bonded complexes involving this compound. DFT and ab initio methods can be used to calculate the strength of these interactions. Studies on diacetamide-water dimers have shown that the carbonyl groups are effective hydrogen bond acceptors. osti.gov For this compound, the N-H bond is a particularly strong hydrogen bond donor due to its high acidity.

The fluorine atoms can also participate in weaker C-F···H hydrogen bonds, although these are generally less significant than conventional hydrogen bonds. nih.gov The investigation of intramolecular and intermolecular hydrogen bonding in fluorinated amides has been a subject of both experimental and theoretical studies, often employing DFT calculations to corroborate NMR findings. nih.govucla.edu In the solid state, it is likely that this compound would form a network of hydrogen bonds, with the N-H group of one molecule interacting with a carbonyl oxygen of a neighboring molecule. MD simulations can be used to study these interactions in the condensed phase. acs.org

Table 3: Hydrogen Bond Properties in Amide Systems

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |

| Amide N-H···O=C (in amide dimers) | ~2.9 | -4 to -8 |

| Water O-H···O=C (in amide-water) | ~2.8 | -5 to -9 |

| Amide N-H···F-C (predicted) | ~3.0 | -1 to -3 |

Note: These are typical ranges and the actual values for this compound would depend on the specific molecular environment and require dedicated computational analysis.

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity Bistrifluoroacetamide, and how can purity be validated?

this compound is commonly synthesized via trifluoroacetylation reactions. A typical approach involves reacting amines with trifluoroacetic anhydride under controlled conditions. For purity validation, use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm the absence of byproducts like trifluoroacetic acid . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural verification, ensuring no residual solvents or unreacted precursors remain .

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is optimal due to this compound’s volatility and thermal stability. Derivatization protocols, such as silylation, can enhance detectability in trace analyses . High-performance liquid chromatography (HPLC) with UV detection is less common but applicable for non-volatile derivatives. Fourier-transform infrared (FTIR) spectroscopy aids in identifying functional groups, particularly C=O and C-F bonds .

Q. What safety precautions are essential when handling this compound in laboratory settings?

this compound’s fluorinated structure necessitates strict safety measures. Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and goggles to prevent skin/eye contact. Store in airtight containers under inert gas to minimize hydrolysis. Monitor waste disposal per institutional guidelines for fluorinated compounds to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across studies?

Discrepancies often arise from solvent effects, concentration differences, or instrumentation calibration. Standardize experimental conditions (e.g., deuterated solvents, internal standards like TMS) and cross-reference data with the NIST Chemistry WebBook for benchmark values . If inconsistencies persist, conduct quantum chemical calculations (e.g., DFT) to predict theoretical spectra and validate experimental observations .

Q. What experimental design principles should guide mechanistic studies of this compound’s reactivity in trifluoroacetylation reactions?

Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework. Use kinetic studies (e.g., variable-temperature NMR) to probe reaction rates and intermediate formation. Isotopic labeling (e.g., ¹⁸O in trifluoroacetic anhydride) can track acyl transfer pathways. Compare results with structurally analogous agents (e.g., trifluoroacetic anhydride) to isolate electronic vs. steric effects .

Q. How can researchers optimize this compound’s derivatization efficiency for trace analyte detection in chromatography?

Systematically test reaction parameters: pH, temperature, and catalyst presence (e.g., pyridine for acid scavenging). Use a design of experiments (DoE) approach to identify interactions between variables. Validate efficiency via spike-and-recovery assays in representative matrices (e.g., biological fluids) and calculate limits of detection (LOD) using signal-to-noise ratios .

Q. What strategies are effective for integrating this compound into interdisciplinary studies (e.g., metabolomics or environmental chemistry)?

Leverage its role as a derivatization agent to enhance the detectability of polar metabolites or pollutants. For metabolomics, pair GC-MS with this compound to volatilize carbohydrates or amino acids. In environmental analyses, employ solid-phase microextraction (SPME) coupled with this compound derivatization to quantify fluorinated contaminants in water samples .

Methodological Guidance for Data Reporting

- Spectral Data : Report NMR chemical shifts (δ) in ppm, referencing TMS for ¹H and CFCl₃ for ¹⁹F. Include coupling constants (J) for fluorine-proton interactions .

- Chromatography : Specify column type (e.g., DB-5MS for GC), temperature gradients, and ionization modes (e.g., electron impact for MS) .

- Statistical Analysis : Use ANOVA or t-tests for comparative studies, ensuring p-values and confidence intervals are reported .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。